molecular formula C16H18ClNO3 B3033505 4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol CAS No. 1036577-24-8

4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol

Cat. No.: B3033505
CAS No.: 1036577-24-8
M. Wt: 307.77 g/mol
InChI Key: ODXPPYVQWVBBRF-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol is a synthetic phenolic derivative featuring a chloro-substituted phenol core, a benzylamine linker, and 3,4-dimethoxy substituents on the aromatic ring. Its structural complexity distinguishes it from simpler chlorophenols, enabling diverse applications in drug discovery and catalysis .

Properties

IUPAC Name

4-chloro-2-[[(3,4-dimethoxyphenyl)methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-20-15-6-3-11(7-16(15)21-2)9-18-10-12-8-13(17)4-5-14(12)19/h3-8,18-19H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXPPYVQWVBBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=C(C=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol (CAS 868256-58-0)

  • Molecular Formula: C₁₃H₁₀Cl₂FNO
  • Key Features: Substituted with chloro and fluoro groups at the 3- and 4-positions of the phenyl ring. Molecular Weight: 286.127 g/mol.
  • Comparison :
    • The fluorine atom may improve metabolic stability and bioavailability compared to the dimethoxy derivative, as fluorine is often used in medicinal chemistry to modulate pharmacokinetics.
    • Higher lipophilicity (Cl and F substituents) compared to the dimethoxy analog, which could influence membrane permeability .

4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol (Santa Cruz sc-491791)

  • Molecular Formula : C₁₃H₁₀Cl₂N₂O₃
  • Key Features :
    • Nitro group at the 5-position of the phenyl ring.
    • Strong electron-withdrawing effects from the nitro group.
  • Likely serves as a synthetic intermediate for further reduction (e.g., to an amine) or functionalization, unlike the dimethoxy compound, which is electronically stabilized .

4-Chloro-2-{[(3-isopropylphenyl)amino]methyl}phenol (Santa Cruz sc-491790)

  • Key Features :
    • Bulky 3-isopropyl substituent on the phenyl ring.
  • Comparison :
    • Steric hindrance from the isopropyl group may reduce binding affinity in enzyme interactions compared to the planar dimethoxybenzyl group.
    • Increased hydrophobicity could improve lipid bilayer penetration but reduce aqueous solubility .

4-Chloro-2-({[3-(2-methoxyethoxy)propyl]amino}methyl)phenol

  • Molecular Formula: C₁₃H₂₀ClNO₃
  • Key Features :
    • Flexible aliphatic chain with methoxyethoxy groups.
  • Comparison: The ether-linked side chain enhances water solubility due to polarity, contrasting with the aromatic dimethoxy group’s moderate hydrophobicity. Potential for improved biocompatibility in drug delivery systems compared to rigid aromatic analogs .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3,4-dimethoxybenzyl C₁₆H₁₇ClNO₃ 309.77 Electron-rich, hydrogen-bonding capable
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol 3-Cl, 4-F C₁₃H₁₀Cl₂FNO 286.13 Halogen bonding, high lipophilicity
sc-491791 2-Cl, 5-NO₂ C₁₃H₁₀Cl₂N₂O₃ 313.14 Polar, reactive nitro group
sc-491790 3-isopropyl C₁₆H₁₇ClNO 274.77 Steric hindrance, hydrophobic
Methoxyethoxy derivative 3-(2-methoxyethoxy)propyl C₁₃H₂₀ClNO₃ 273.76 Flexible, water-soluble

Biological Activity

Overview

4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol (CAS No. 1036577-24-8) is a compound of interest in various biological and medicinal research contexts. Its structural features suggest potential interactions with biological targets, leading to diverse pharmacological activities.

Chemical Structure

The compound has the following molecular formula:

  • Molecular Formula : C16H18ClNO3
  • Molecular Weight : 307.77 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 4-chlorophenol and 3,4-dimethoxybenzylamine.
  • Reaction Conditions : Conducted under basic conditions using sodium hydroxide or potassium carbonate.
  • Intermediate Formation : The formation of intermediates followed by methylation and chlorination to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It may modulate enzyme activity or receptor signaling pathways, affecting various biochemical processes within cells. This interaction can lead to alterations in metabolic pathways and potentially therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through the inhibition of specific kinases involved in cell proliferation and survival.
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains.
  • Enzyme Inhibition : It has been used in biochemical assays to study enzyme activities, particularly those involved in metabolic processes .

Case Studies and Research Findings

  • Anticancer Activity : A study focused on the compound's ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The results indicated significant inhibition of CDK activity, suggesting a potential role in cancer therapy .
  • Antimicrobial Effects : In vitro assays demonstrated that the compound could inhibit the growth of several pathogenic bacteria, indicating its potential as an antimicrobial agent .
  • Mechanistic Studies : Research involving proteomics highlighted the compound's role in modulating protein interactions within cellular pathways, providing insights into its mechanism of action .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructureBiological Activity
4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenolSimilar structure with different substitutionAnticancer and antimicrobial properties
4-Chloro-2-methylphenolLacks dimethoxybenzylamine groupLimited biological activity compared to target compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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